3-Phenyl-6-benzofurancarboxylic acid
Description
3-Phenyl-6-benzofurancarboxylic acid is a benzofuran derivative characterized by a phenyl substituent at the 3-position and a carboxylic acid group at the 6-position of the benzofuran core. Benzofuran-based compounds are widely studied for their pharmacological and material science applications due to their structural rigidity, aromaticity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H10O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)11-6-7-12-13(9-18-14(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI Key |
VDGULORXWRJRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Chloro-3-phenyl-1-benzofuran-2-carboxylic Acid (CAS 1208402-13-4)
- Molecular Formula : C₁₅H₉ClO₃
- Molecular Weight : 272.68 g/mol
- Key Features :
- Substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position.
- Predicted pKa: 2.24 ± 0.30 (indicating moderate acidity, comparable to other aromatic carboxylic acids).
- Applications: Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its halogenated aromatic structure .
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid (CAS 1956332-30-1)
- Molecular Formula: C₁₀H₆F₃NO₃
- Molecular Weight : 245.15 g/mol
- Key Features: Contains an amino group at the 3-position and a trifluoromethyl group at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug discovery. Applications: Pharmaceutical intermediate, particularly in the development of enzyme inhibitors or receptor modulators .
4-Chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-3-benzofurancarboxylic Acid Ethyl Ester (CAS 67195-79-3)
- Molecular Formula: C₁₇H₂₂ClNO₄
- Molecular Weight : 339.82 g/mol
- Likely used in medicinal chemistry for its modifiable ester group and polar functional groups .
6-Methyl-3-benzofuranacetic Acid Methyl Ester (CAS 1094294-18-4)
- Molecular Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.23 g/mol
- Key Features :
Comparative Analysis Table
*Note: Direct data for 3-Phenyl-6-benzofurancarboxylic Acid is inferred from analogs.
Key Research Findings
Substituent Effects on Acidity: Carboxylic acid position (C2 vs. C6) and electron-withdrawing groups (e.g., Cl, CF₃) significantly influence pKa. For example, 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid has a lower pKa (2.24) compared to non-halogenated analogs . Trifluoromethyl groups (as in ) enhance acidity and stability, critical for bioactive molecules .
Pharmacological Potential: Amino and trifluoromethyl substituents () improve drug-like properties, such as blood-brain barrier penetration. Ethyl ester derivatives () allow for prodrug strategies, enabling controlled release of active metabolites .
Synthetic Utility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
